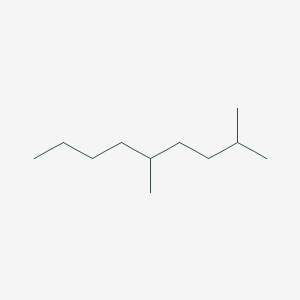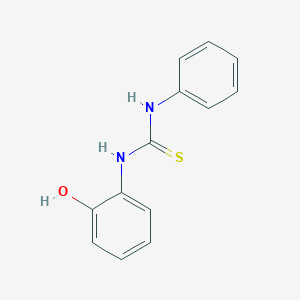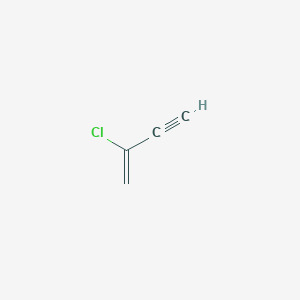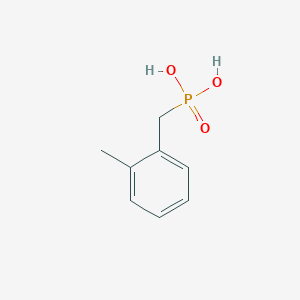
2-Methylbenzylphosphonic acid
説明
2-Methylbenzylphosphonic acid is a compound that falls within the category of benzylphosphonic acids, which are characterized by a benzyl group attached to a phosphonic acid moiety. While the provided papers do not directly discuss 2-Methylbenzylphosphonic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related benzylphosphonic acids and their derivatives. These compounds have been studied for various applications, including as inhibitors of enzymes like phenylalanine ammonia-lyase , in the formation of self-assembled monolayers , and in the synthesis of compounds with potential biological activity .
Synthesis Analysis
The synthesis of benzylphosphonic acids and their derivatives is a topic of interest in the field of organic chemistry. For instance, derivatives of 1-aminobenzylphosphonic acid were synthesized and tested as enzyme inhibitors . The preparation of aminoalkylphosphonic acids was achieved by reductive amination of oxoalkylphosphonates, with varying success depending on the amine used . Additionally, the synthesis of aminophosphonic acids with sensitive groups was facilitated by the use of di(p-methylbenzyl) hydrogen phosphite, followed by selective removal of protective groups . These methods highlight the versatility and complexity of synthesizing benzylphosphonic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzylphosphonic acids and their derivatives can be characterized using various spectroscopic techniques. For example, solid-state NMR studies of p-vinylbenzylphosphonic acid provided insights into the proton environments and helped describe the mixture of different crystalline phases . The structural analogy of (α-L-Rhamnopyranosyl)methylphosphonic acids with natural phosphates was demonstrated through NMR spectroscopy . These studies are crucial for understanding the molecular conformation and behavior of these compounds.
Chemical Reactions Analysis
Benzylphosphonic acids participate in a variety of chemical reactions. The synthesis of 2-nitrobenzylcarbamate-bearing alkylphosphonic acid derivatives, which form photodegradable self-assembled monolayers, is an example of the reactivity of these compounds . The ability to pattern surfaces with amine groups after UV irradiation demonstrates the potential for these materials in surface chemistry applications. Furthermore, the synthesis of aminophosphonic acids often involves reactions such as reductive amination, solvolysis, and hydrogenolysis, indicating the importance of protective groups and selective reactivity in these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylphosphonic acids are influenced by their molecular structure. For instance, the crystalline phases of p-vinylbenzylphosphonic acid were characterized by IR, solid-state NMR, and X-ray crystallography, which provided information on the compound's solid-state properties . The formation of self-assembled monolayers and their characterization through techniques like XPS and AFM also shed light on the surface properties of these compounds . These analyses are essential for understanding how these compounds interact with their environment and for designing materials with specific properties.
科学的研究の応用
Enzyme Inhibition
2-Methylbenzylphosphonic acid and its derivatives are explored for their potential as enzyme inhibitors. Compounds derived from 1-aminobenzylphosphonic acid demonstrated inhibition of enzymes like buckwheat phenylalanine ammonia-lyase, important in enzyme structure studies and photo labeling experiments (Miziak et al., 2007). Additionally, α,β-diaminoethylphosphonic acids, structurally related, show inhibition of aminopeptidases, with some enantiomers exhibiting nanomolar range inhibitory constants (Węglarz-Tomczak et al., 2016).
Chemical Synthesis and Properties
Phosphonic acid derivatives, including those structurally similar to 2-Methylbenzylphosphonic acid, are utilized in chemical synthesis, showcasing their diverse reactivity and applications. For example, studies have reported the synthesis of various phosphonate and phosphonic acid derivatives and examined their spectral properties and potential as corrosion inhibitors (Djenane et al., 2019). Furthermore, the synthesis and solid-state NMR studies of p-vinylbenzylphosphonic acid offer insights into the molecular structure and potential applications of these compounds (Frantz et al., 2003).
Photovoltaic and Electrical Applications
Derivatives of 2-Methylbenzylphosphonic acid find applications in the field of renewable energy and electronics. Research into coadsorbents like diethyl 4-methylphenylphosphonate has shown to improve the performance of dye-sensitized solar cells, indicating the potential of phosphonic acid derivatives in enhancing photovoltaic technologies (Lin et al., 2011).
Material Science and Polymer Applications
In material science, phosphonic acid-based compounds, including those similar to 2-Methylbenzylphosphonic acid, are used to modify surface properties and improve the functionality of materials. Studies have focused on the structure and order of phosphonic acid-based self-assembled monolayers on silicon surfaces, which are crucial for sensor applications (Dubey et al., 2010). Additionally, phosphonated polybenzimidazole membranes have been synthesized for high-temperature proton exchange membrane applications, demonstrating the versatility of phosphonic acid derivatives in advanced material applications (He et al., 2022).
Safety And Hazards
特性
IUPAC Name |
(2-methylphenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVXZBJGHANDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340972 | |
| Record name | 2-Methylbenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzylphosphonic acid | |
CAS RN |
18896-56-5 | |
| Record name | 2-Methylbenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18896-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



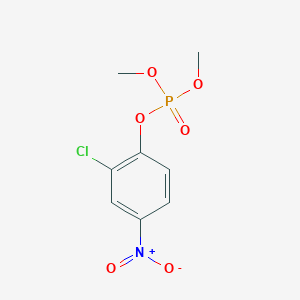
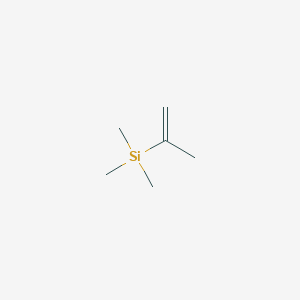
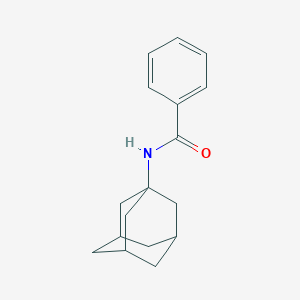
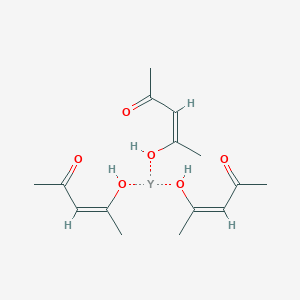
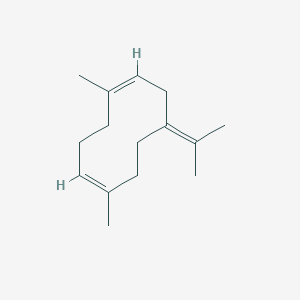
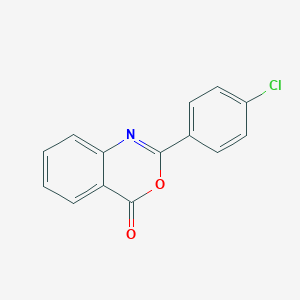

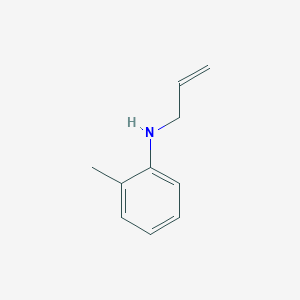
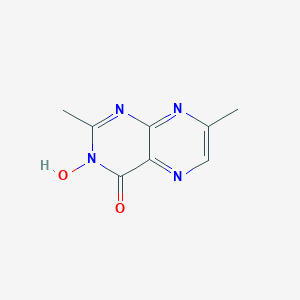
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
